Product packaging for L-Glutamic Acid (ammonium salt)(Cat. No.:CAS No. 15673-81-1)

L-Glutamic Acid (ammonium salt)

Cat. No.: B10820462
CAS No.: 15673-81-1
M. Wt: 164.16 g/mol
InChI Key: PHKGGXPMPXXISP-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Metabolism Research

L-glutamic acid occupies a central position in amino acid metabolism. It acts as a collection point for amino groups from other amino acids through a process called transamination. wikipedia.orgyoutube.com In this process, the amino group of an amino acid is transferred to an α-ketoacid, frequently α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction, catalyzed by transaminases, results in the formation of glutamate (B1630785) and a new α-ketoacid. wikipedia.org

Conversely, glutamate can undergo oxidative deamination, a reaction catalyzed by glutamate dehydrogenase, to release ammonium (B1175870) and regenerate α-ketoglutarate. wikipedia.org This reversibility places glutamate at the heart of amino acid biosynthesis and degradation, effectively linking the metabolism of amino acids with carbohydrate metabolism through the citric acid cycle. youtube.com

Significance as a Key Intermediate in Biological Nitrogen Assimilation and Cycling

The assimilation of inorganic nitrogen into organic molecules is a fundamental process for life. wikipedia.org Plants, fungi, and many bacteria rely on the assimilation of nitrate (B79036) or ammonia (B1221849) from the environment to synthesize nitrogen-containing compounds like amino acids. wikipedia.org L-glutamic acid and its corresponding amide, L-glutamine, are pivotal in this process. researchgate.net

The primary pathway for ammonia assimilation in most organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. wikipedia.orgresearchgate.net In this cycle, glutamine synthetase (GS) catalyzes the incorporation of ammonia into glutamate to form glutamine, an energy-dependent reaction that utilizes ATP. youtube.comwikipedia.org Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. wikipedia.orgmodelseed.org One of these glutamate molecules can then be used for other biosynthetic reactions, while the other regenerates the substrate for GS, thus completing the cycle. wikipedia.org This pathway is crucial for preventing the toxic accumulation of free ammonia. frontiersin.orgbyjus.com

In plants, nitrogen is primarily absorbed from the soil as nitrate and ammonium. wikipedia.org While some nitrate reduction to ammonia occurs in the roots, the majority takes place in the shoots. wikipedia.org The resulting ammonia is then assimilated via the GS-GOGAT pathway. wikipedia.org The transport of nitrogen throughout the plant often occurs in the form of glutamine and asparagine. byjus.com

Overview of Current Research Paradigms and Emerging Methodological Approaches for L-Glutamic Acid (Ammonium Salt) Studies

Contemporary research on L-glutamic acid (ammonium salt) employs a range of sophisticated techniques to elucidate its metabolic roles. Isotopic labeling, particularly with ¹⁴C, is a classic yet powerful method to trace the metabolic fate of glutamate in biological systems. Studies have utilized [U-¹⁴C]glutamate and [1-¹⁴C]glutamate to investigate its conversion into other amino acids, organic acids, and CO₂ under various conditions, such as in the presence of metabolic inhibitors or elevated ammonia concentrations. nih.govnih.gov

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of L-glutamic acid in various samples, including food additives and biological tissues. researchgate.neteuropa.eu HPLC methods, often coupled with ion-exchange chromatography and UV detection, provide high precision and accuracy. researchgate.neteuropa.eu For instance, a validated HPLC method for L-arginine determination in a solution also containing L-glutamic acid demonstrated excellent linearity and recovery. researchgate.net

Enzymatic assays offer another specific and sensitive approach. These methods often utilize glutamate dehydrogenase, which catalyzes the oxidation of L-glutamic acid to 2-oxoglutarate in the presence of NAD⁺, leading to the formation of NADH that can be measured spectrophotometrically. megazyme.com To enhance the reaction's completion, it can be coupled with a second reaction where NADH reduces a chromogenic substrate. megazyme.com

Furthermore, proteomics and transcriptomics are increasingly being used to study the regulation of enzymes involved in glutamate metabolism, such as glutamine synthetase and glutamate synthase, in response to environmental stresses like salinity. nih.gov These systems biology approaches provide a broader understanding of how the metabolic pathways involving L-glutamic acid are integrated and controlled at the molecular level.

Interactive Data Table: Research Findings on L-Glutamic Acid Metabolism

Research FocusKey FindingsOrganism/SystemReference(s)
Metabolism in Wheat LeavesAmmonium chloride increased the formation of [¹⁴C]glutamine from [¹⁴C]glutamate.Triticum aestivum (Wheat) nih.govnih.gov
Nitrogen AssimilationThe GS-GOGAT pathway is the primary route for ammonia assimilation.Plants, Bacteria, Fungi wikipedia.orgresearchgate.net
Analytical Method DevelopmentHPLC is a validated method for the quantification of L-glutamic acid in food additives.Food Additives researchgate.neteuropa.eu
Enzymatic AssaysGlutamate dehydrogenase-based assays provide specific measurement of L-glutamic acid.General Biochemistry megazyme.com
Proteomics of Nitrogen MetabolismSalinity stress alters the expression of enzymes in the glutamine/glutamate family of amino acids metabolism.Morus alba L. (Mulberry) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O4 B10820462 L-Glutamic Acid (ammonium salt) CAS No. 15673-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopentanedioic acid;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGGXPMPXXISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, practically odourless crystals or crystalline powder
Record name MONOAMMONIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Freely soluble in water; practically insoluble in ethanol or ether
Record name MONOAMMONIUM GLUTAMATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

15673-81-1
Record name Glutamic acid, monoammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15673-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biosynthesis and Metabolic Interconversion Pathways of L Glutamic Acid Ammonium Salt

Enzymatic Mechanisms of Ammonium (B1175870) Assimilation and Glutamate (B1630785) Synthesis

The incorporation of inorganic ammonium into organic molecules is a fundamental biological process, with L-glutamate as the primary product. Two major enzymatic pathways are responsible for this critical step: the Glutamate Dehydrogenase (GDH) pathway and the Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT) cycle.

Glutamate Dehydrogenase (GDH) Pathway Research and Functional Characterization

The Glutamate Dehydrogenase (GDH) pathway catalyzes the reversible reductive amination of α-ketoglutarate (also known as 2-oxoglutarate) to form L-glutamate. wikipedia.org This reaction can utilize either NAD+ or NADP+ as a cofactor. nih.gov While GDH is found in all living organisms, its primary role in ammonium assimilation varies. wikipedia.orgnih.gov

In many bacteria and some eukaryotes, GDH can function in the direction of glutamate synthesis, particularly when ammonia (B1221849) concentrations are high. oup.comnih.gov However, in most mammalian tissues and plants under normal physiological conditions, the equilibrium of the GDH reaction favors the oxidative deamination of glutamate to α-ketoglutarate and ammonia. wikipedia.orgyoutube.com This catabolic role is important for providing carbon skeletons to the Krebs cycle for energy production. nih.govyoutube.com

Research has shown that the affinity of GDH for ammonia is relatively low, with a high Michaelis constant (Km), suggesting that toxic levels of ammonia would be required for the reaction to proceed towards glutamate synthesis in mammals. wikipedia.org In plants, while the GS/GOGAT pathway is the primary route for ammonia assimilation, some studies suggest a role for GDH in ammonia incorporation under specific conditions like high ammonium supply or stress. nih.govoup.com For instance, in the microalga Nannochloropsis, genes for ammonium incorporation into glutamate are upregulated during nitrogen scarcity to assimilate any available ammonium. wikipedia.org

Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT) Cycle Investigations

The primary and most efficient pathway for ammonium assimilation in most organisms is the GS/GOGAT cycle. nih.govnih.gov This two-step process involves the concerted action of two enzymes: Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT), also known as glutamine:2-oxoglutarate amidotransferase. oup.comnih.gov

First, GS catalyzes the ATP-dependent amidation of glutamate to form glutamine. oup.com This reaction has a high affinity for ammonium, making it effective even at low concentrations. researchgate.net Subsequently, GOGAT facilitates the reductive transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. oup.comnih.gov One of these glutamate molecules can then be used for other metabolic processes, while the other is recycled as a substrate for GS, thus completing the cycle. oup.com

There are different forms of GOGAT that utilize different electron donors. nih.gov Ferredoxin-dependent GOGAT (Fd-GOGAT) is prominent in photosynthetic tissues and plays a crucial role in assimilating nitrogen derived from both photorespiration and primary nitrogen uptake. nih.govnih.gov NADH-dependent GOGAT is typically found in non-photosynthetic tissues and is involved in primary nitrogen assimilation. nih.gov Studies in tobacco have demonstrated the distinct roles of the GS-GOGAT pathway and GDH, with GS-GOGAT being the primary route for ammonium assimilation in both light and dark conditions. nih.govresearchgate.netoup.com

EnzymeSubstratesProductsCofactor(s)Primary Function in Ammonium Assimilation
Glutamate Dehydrogenase (GDH) α-ketoglutarate, NH₄⁺L-glutamate, H₂ONAD(P)HAssimilation under high ammonia conditions in some organisms; primarily catabolic in mammals.
Glutamine Synthetase (GS) L-glutamate, NH₄⁺, ATPL-glutamine, ADP, PiHigh-affinity ammonium assimilation. oup.com
Glutamate Synthase (GOGAT) L-glutamine, α-ketoglutarate2 x L-glutamateNADPH, NADH, or FerredoxinTransfer of amide nitrogen to form glutamate. nih.gov

Interplay with Central Carbon Metabolism and Energy Flux

The biosynthesis of L-glutamic acid is intrinsically linked to central carbon metabolism, serving as a critical interface between nitrogen and carbon pathways. This connection is primarily facilitated through the Tricarboxylic Acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway.

Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis Research

The TCA cycle is a central hub of cellular metabolism, and its intermediates are precursors for various biosynthetic pathways. The removal of these intermediates for biosynthesis is termed cataplerosis, and their replenishment is known as anaplerosis. researchgate.net The synthesis of glutamate from the TCA cycle intermediate α-ketoglutarate is a prime example of a cataplerotic reaction. youtube.com

Conversely, the conversion of glutamate back to α-ketoglutarate, catalyzed by glutamate dehydrogenase or aminotransferases, is an anaplerotic process that replenishes the TCA cycle. researchgate.netyoutube.com This is particularly important in tissues like the brain, where glutamate plays a crucial role as a neurotransmitter and its metabolism is tightly coupled to the TCA cycle. nih.gov The process of pyruvate (B1213749) carboxylation, which converts pyruvate to oxaloacetate, is a major anaplerotic pathway that supports the synthesis of glutamate from glucose. nih.govnih.gov

Glycolysis and Pentose Phosphate Pathway Linkages to Glutamate Biosynthesis

Glycolysis and the pentose phosphate pathway (PPP) provide the ultimate carbon skeletons for glutamate biosynthesis. Glucose is metabolized through glycolysis to produce pyruvate, which can then enter the TCA cycle to form α-ketoglutarate. frontiersin.org The PPP, which branches off from glycolysis, is the primary source of NADPH, a crucial reducing equivalent for the GOGAT reaction and the reductive amination by GDH. nih.govfrontiersin.org

The PPP generates ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense. frontiersin.orgnih.gov The activity of the PPP is therefore indirectly linked to glutamate synthesis by supplying the necessary reducing power. In cancer cells, for example, there is often an increased flux through the PPP to support rapid cell growth and proliferation, which includes the synthesis of amino acids like glutamate. nih.gov The interplay between glycolysis, the PPP, and the TCA cycle ensures a coordinated supply of both carbon precursors and reducing power for the efficient biosynthesis of L-glutamic acid.

Regulatory Mechanisms Governing Glutamate Metabolism and Ammonium Incorporation

The synthesis and utilization of L-glutamic acid are subject to stringent regulatory mechanisms to maintain cellular homeostasis. This regulation occurs at multiple levels, including enzyme activity, gene expression, and substrate availability.

The activity of key enzymes in glutamate metabolism is tightly controlled. For instance, glutamate dehydrogenase is allosterically regulated by various metabolites. In microbes, its activity can be controlled by the concentration of ammonium. wikipedia.org In mammals, the activity of GS is regulated by post-translational modification, specifically adenylylation and deadenylylation, in response to nitrogen availability. nih.gov When nitrogen is abundant, GS is adenylylated and inactivated, whereas under nitrogen limitation, it is deadenylylated and activated. nih.gov

The synthesis of proline from glutamate is also regulated. The enzyme N-acetylglutamate kinase (NAGK), involved in the synthesis of arginine from glutamate, is subject to feedback inhibition by arginine. oup.com This inhibition can be relieved by the PII signaling protein, which senses the levels of α-ketoglutarate and amino acids. oup.com

Furthermore, the availability of substrates, particularly α-ketoglutarate from the TCA cycle and ammonium, directly influences the rate of glutamate synthesis. The intricate balance between anaplerotic and cataplerotic fluxes ensures that the TCA cycle can support both energy production and the biosynthesis of glutamate and other essential molecules.

Regulatory MechanismTargetEffectKey Molecules Involved
Allosteric Regulation Glutamate Dehydrogenase (GDH)Modulation of enzyme activityAmmonium, ADP, GTP (in some organisms)
Post-translational Modification Glutamine Synthetase (GS)Adenylylation/deadenylylation controls activityGlnE, Glutamine
Feedback Inhibition N-acetylglutamate kinase (NAGK)Inhibition of the arginine biosynthesis pathway from glutamateArginine, PII protein
Substrate Availability GDH and GS/GOGAT pathwaysRate of glutamate synthesis is dependent on precursor supplyα-ketoglutarate, Ammonium

Transcriptional and Post-Transcriptional Control of Key Enzymes

The synthesis of enzymes central to L-glutamic acid metabolism is tightly controlled at the genetic level to adapt to the cell's metabolic state, particularly the availability of carbon and nitrogen.

Transcriptional Regulation: The expression of genes encoding enzymes like glutamate synthase (GOGAT) and glutamine synthetase (GS) is governed by a network of transcriptional regulators. In many bacteria, such as Bacillus subtilis, the transcription of the gltAB operon, which encodes GOGAT, is positively regulated by the LysR-type transcriptional activator GltC. asm.orgresearchgate.net The activity of GltC is, in turn, stimulated by the presence of 2-oxoglutarate (a signal of carbon availability) and inhibited by glutamate, the end-product of the pathway. researchgate.net

Nitrogen availability exerts a powerful influence through global regulators. In B. subtilis, the transcription factor TnrA, a key regulator of nitrogen metabolism, represses gltAB transcription when glutamine levels are low, preventing the synthesis of GOGAT when one of its substrates is scarce. asm.orgresearchgate.net Conversely, under nitrogen excess, TnrA is inactivated, lifting the repression. researchgate.net Similarly, the GlnR regulator, often in complex with GS, represses the transcription of genes involved in nitrogen assimilation, including its own, when nitrogen is abundant. asm.orgnih.govacs.org In response to nitrogen limitation, GlnR can act as an activator for genes needed to scavenge alternative nitrogen sources. asm.org In many proteobacteria, the NtrB/NtrC two-component system activates gene expression under nitrogen-limiting conditions. asm.org

Post-Transcriptional Control: Beyond transcriptional initiation, the expression of metabolic enzymes is also fine-tuned after the mRNA has been synthesized. This regulation can occur through mechanisms that affect mRNA stability or translation efficiency. A significant mode of post-transcriptional control involves small non-coding RNAs (sRNAs). These regulatory RNAs can bind to target mRNAs, often near the ribosome binding site, to inhibit translation initiation or promote mRNA degradation. nih.gov For example, in Corynebacterium glutamicum, synthetic ncRNAs have been engineered to specifically inhibit the expression of genes that divert precursors away from glutamate synthesis, successfully enhancing glutamate production. nih.gov In some neuronal contexts, glutamate receptor activation has been shown to trigger a calcium-dependent pathway that destabilizes specific mRNAs, demonstrating another layer of post-transcriptional regulation linked to glutamate signaling. nih.gov

Table 1: Key Transcriptional and Post-Transcriptional Regulators of L-Glutamic Acid Metabolism

RegulatorOrganism/SystemTarget Gene(s)/Operon(s)Regulatory EffectInducing/Repressing Conditions
GltC Bacillus subtilisgltAB (Glutamate Synthase)ActivationActivated by 2-oxoglutarate; Inhibited by glutamate. asm.orgresearchgate.net
TnrA Bacillus subtilisgltAB (Glutamate Synthase)RepressionActive (represses) in the absence of glutamine. asm.orgresearchgate.net
GlnR Actinomycetes, Bacillus subtilisglnA (Glutamine Synthetase), amtB (Ammonium transporter)Repression/ActivationRepresses under nitrogen excess; Activates under nitrogen limitation. nih.govasm.org
NtrC ProteobacteriaNitrogen metabolism genesActivationActivated under nitrogen limitation. asm.org
FsrA (sRNA) Bacillus subtilisgltAB mRNAInhibition of translationInduced upon iron depletion. researchgate.net
MicC-based ncRNAs Corynebacterium glutamicum (engineered)pyK, ldhA, odhA mRNAsInhibition of expressionEngineered for targeted gene silencing to boost glutamate. nih.gov

Allosteric Regulation and Post-Translational Modifications of Metabolic Enzymes

Direct modulation of enzyme activity provides a rapid mechanism to adjust metabolic flux in response to immediate changes in cellular conditions. This is achieved through allosteric regulation and covalent post-translational modifications.

Allosteric Regulation: Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's catalytic activity. wikipedia.org Glutamate dehydrogenase (GDH) is a classic example of an allosterically regulated enzyme. nih.govnih.gov In animals, GDH activity is finely tuned by the cell's energy state. It is allosterically activated by ADP, a signal of low energy, which promotes the conversion of glutamate to α-ketoglutarate to feed into the energy-producing citric acid cycle. nih.govnih.govyoutube.com Conversely, GDH is inhibited by GTP and ATP, indicators of a high-energy state. nih.govyoutube.comwikipedia.org NADH, a product of the oxidative deamination reaction, can also act as an allosteric inhibitor, providing a mechanism of feedback inhibition. nih.govbiorxiv.org These interactions allow the cell to rapidly control the flow of metabolites through the glutamate hub based on its energetic needs.

Post-Translational Modifications (PTMs): Covalent modification of enzymes is another critical layer of regulation. Glutamine synthetase (GS), a key enzyme in nitrogen assimilation, is subject to several PTMs. nih.govnih.gov In many bacteria, GS activity is regulated by adenylylation, the covalent attachment of an AMP molecule to a specific tyrosine residue. nih.govresearchgate.net This modification, catalyzed by an adenylyltransferase (ATase), typically inactivates the enzyme. researchgate.net The adenylylation state of GS is responsive to nitrogen availability; high ammonium levels lead to a more adenylylated (less active) enzyme. nih.gov This allows for precise control over glutamine synthesis, preventing excessive production when nitrogen is plentiful.

Other PTMs, such as succinylation and oxidation, also regulate enzymes in glutamate metabolism. Succinylation of glutaminase (B10826351) (GLS) has been shown to affect its activity, linking it to the levels of the TCA cycle intermediate succinyl-CoA. oup.com Furthermore, GS can be inactivated and targeted for aggregation by oxidative modifications under conditions of cellular stress, highlighting a link between nitrogen metabolism and the cellular stress response. nih.gov

Table 2: Allosteric Regulation and Post-Translational Modifications of Key Enzymes

EnzymeModification/RegulatorTypeEffect on Activity
Glutamate Dehydrogenase (GDH) ADPAllosteric ActivatorActivation nih.govnih.gov
GTPAllosteric InhibitorInhibition nih.govnih.gov
ATPAllosteric InhibitorInhibition nih.govwikipedia.org
NADHAllosteric InhibitorInhibition nih.govbiorxiv.org
L-LeucineAllosteric ActivatorActivation wikipedia.org
Glutamine Synthetase (GS) AdenylylationPost-Translational ModificationInactivation nih.govresearchgate.net
OxidationPost-Translational ModificationInactivation and Aggregation nih.gov
Feedback InhibitionAllosteric InhibitorInhibition by end-products like glutamine. ontosight.ai
Glutaminase (GLS) SuccinylationPost-Translational ModificationRegulation of Activity oup.com
BPTESAllosteric InhibitorInhibition by stabilizing an inactive form. pnas.org

Role of L Glutamic Acid Ammonium Salt in Microbial Physiology and Industrial Biotechnology Research

Microbial Nitrogen Metabolism and Growth Dynamics

Nitrogen is an essential macronutrient for all living organisms, serving as a key component of proteins, nucleic acids, and other cellular constituents. byjus.com In the microbial world, the assimilation of nitrogen from various sources is a fundamental process for growth and survival.

Strategies for Nitrogen Assimilation from Ammonium (B1175870) Salts in Diverse Microorganisms

Microorganisms have evolved diverse strategies to acquire and utilize nitrogen from their environment. Ammonium (NH₄⁺) is a preferred nitrogen source for many bacteria, fungi, and algae as it can be directly incorporated into carbon skeletons. csic.eswikipedia.org This process, known as nitrogen assimilation, is central to the biosynthesis of nitrogen-containing organic compounds like amino acids. wikipedia.org

The primary pathway for ammonium assimilation in many bacteria is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. csic.esnih.gov This energy-dependent cycle efficiently incorporates ammonium into carbon skeletons, producing glutamine and glutamate (B1630785), which then serve as nitrogen donors for the synthesis of other nitrogenous compounds. csic.es In some bacteria, such as Escherichia coli, an alternative pathway involving glutamate dehydrogenase (GDH) exists. nih.gov The GDH pathway is less energy-intensive and is typically active under conditions of high ammonium availability. nih.gov

The uptake of ammonium from the external environment is facilitated by specific transporter proteins. csic.es In many bacteria, the AmtB/Amt1 transporter family is responsible for scavenging ammonium. csic.es The regulation of these assimilation pathways is tightly controlled, ensuring that the cell can efficiently utilize available nitrogen sources while maintaining a balanced carbon-to-nitrogen ratio. csic.es

Impact of L-Glutamic Acid (Ammonium Salt) as a Nitrogen Source on Microbial Growth Yields and Biomass Accumulation

The availability and form of nitrogen in the growth medium significantly influence microbial growth yields and the accumulation of biomass. While ammonium salts are a common nitrogen source, the use of L-glutamic acid or its ammonium salt can have distinct effects.

For instance, in the production of extracellular polymeric substances (EPS) by Chryseobacterium indologenes MUT.2, glutamic acid was found to be the most effective nitrogen source, leading to a maximum EPS production of 8.87 g/L. nih.gov This highlights that for specific metabolic outputs, an organic nitrogen source like glutamic acid can be more beneficial than inorganic ammonium salts.

Conversely, a study on the microalga Chlorella vulgaris NTM06 found that higher concentrations of L-glutamic acid (1.0% and 1.5%) had a negative effect on its growth. nih.gov However, these higher concentrations enhanced the removal of ammonium from both an ammonium solution and natural wastewater. nih.gov This suggests a complex interplay where L-glutamic acid can influence both growth and specific metabolic activities, such as nutrient removal.

In the context of L-glutamic acid production itself, the nitrogen source is a critical factor. Studies on Corynebacterium glutamicum, a key industrial microorganism for amino acid production, have shown that different ammonium salts can impact the final yield. researchgate.netzsp.com.pk For example, one study found that ammonium nitrate (B79036) led to the highest glutamic acid production compared to other ammonium salts. zsp.com.pk The optimization of nitrogen sources, including the use of ammonium salts of organic acids, is a continuous area of research to maximize production efficiency.

Advancements in Microbial Fermentation Research for L-Glutamic Acid Production

The industrial production of L-glutamic acid predominantly relies on microbial fermentation, a process that has been continually refined through scientific research. bepls.comwikipedia.org Corynebacterium glutamicum is the workhorse of this industry, capable of producing large quantities of L-glutamic acid from inexpensive carbon and nitrogen sources. researchgate.netnih.gov

Strain Development and Metabolic Engineering Approaches for Enhanced Yield

A primary focus of research has been the development of superior microbial strains with enhanced L-glutamic acid production capabilities. This is achieved through a combination of classical mutagenesis and modern metabolic engineering techniques.

Random mutagenesis, using methods like atmospheric and room temperature plasma (ARTP), has been successful in generating mutant strains with significantly improved yields. mdpi.com For example, a mutant strain of C. glutamicum, P-45, obtained through ARTP mutagenesis, showed an 81.5% increase in glutamic acid concentration in fed-batch fermentation compared to the parent strain. mdpi.com

Metabolic engineering offers a more targeted approach to strain improvement. This involves the rational modification of metabolic pathways to channel more carbon flux towards L-glutamic acid synthesis. Key strategies include:

Knocking out competing pathways: Deleting genes that divert metabolic intermediates away from the desired product. For instance, knocking out the gene for α-ketoglutarate dehydrogenase enhances the flow of α-ketoglutarate towards glutamate synthesis. ijournals.cn

Overexpressing key enzymes: Increasing the expression of enzymes directly involved in the L-glutamic acid biosynthesis pathway, such as glutamate dehydrogenase. ijournals.cnnih.gov

Optimizing transporter proteins: Engineering transporter proteins to improve the efflux of L-glutamic acid from the cell. ijournals.cnnih.gov

Through such rational metabolic engineering, researchers have achieved significant increases in L-glutamic acid titers. One study reported a production of 135.33 ± 4.68 g/L, a 41.2% improvement over the original strain. ijournals.cnnih.gov

Optimization of Carbon and Nitrogen Sources for Bioproduction Efficiency

The composition of the fermentation medium, particularly the carbon and nitrogen sources, is critical for efficient L-glutamic acid production. zsp.com.pk Glucose is a commonly used carbon source, but research has explored various alternatives, including dextrin, maltose, and even waste materials like cassava starch hydrolysate. zsp.com.pknih.govscielo.br

The choice of nitrogen source also plays a crucial role. While various ammonium salts like ammonium sulfate (B86663) and ammonium chloride are effective, studies have shown that the type and concentration can significantly impact yield. zsp.com.pk For example, in one study with Corynebacterium glutamicum NIAB SS-67, ammonium sulphate was found to be the most effective nitrogen source, resulting in a maximum glutamic acid content of 60 g/L. zsp.com.pk Another study reported that ammonium nitrate was optimal for a different strain. zsp.com.pk The optimization of the carbon-to-nitrogen ratio is a key parameter in fermentation process development.

Carbon SourceNitrogen SourceMicroorganismGlutamic Acid YieldReference
Dextrin (120 g/L)Ammonium Sulphate (2%)Corynebacterium glutamicum NIAB SS-6740.9 g/L zsp.com.pk
Fructose (10%)Ammonium Nitrate (3%)Corynebacterium glutamicum NIAB BNS-148.5 g/L zsp.com.pk
Glucose (50 g/L)Urea (10 g/L)Corynebacterium glutamicum19.69 g/L nih.gov
Maltodextrin (3 g/L)Ammonium Chloride (4 g/L)Micrococcus glutamicus nov. sp.4.75 g/L ijstr.org

Bioreactor Design and Process Parameter Optimization (e.g., pH, Aeration) in Fermentation Studies

The successful scale-up of L-glutamic acid production from laboratory flasks to industrial bioreactors requires careful optimization of various process parameters. These parameters are crucial for maintaining optimal conditions for microbial growth and product formation.

pH: The pH of the fermentation broth must be controlled within a narrow range, typically around 7.0 to 7.5, for optimal enzyme activity and cell viability. nih.govscielo.brnih.gov

Temperature: The optimal temperature for C. glutamicum growth and L-glutamic acid production is generally around 30°C. nih.govscielo.brnih.gov

Aeration and Agitation: Adequate oxygen supply is critical for the aerobic fermentation process. The aeration rate and agitation speed are optimized to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the microbial cells. nih.gov For instance, in L-lysine production by C. glutamicum, an aeration rate of 1.25 vvm and an agitation of 300 rpm were found to be optimal for free cells. nih.gov

Different bioreactor operation modes, such as batch, fed-batch, and continuous fermentation, have been investigated to improve productivity. nih.gov Fed-batch fermentation, where nutrients are added incrementally during the process, is a common strategy to achieve high cell densities and product titers. scielo.br Immobilization of microbial cells within a matrix is another technique explored to enhance reusability and productivity. nih.gov

ParameterOptimal ValueMicroorganismReference
pH7.5Brevibacterium sp. scielo.br
Temperature30°CBrevibacterium sp. scielo.br
Agitation180 rpmBrevibacterium sp. scielo.br
Aeration (for free cells)1.25 vvmCorynebacterium glutamicum nih.gov

L-Glutamic Acid (Ammonium Salt) as a Defined Nitrogen Source in Microbiological Culture Media for Research

L-Glutamic acid (ammonium salt), also known as monoammonium glutamate, serves as a crucial component in various microbiological culture media, providing a defined source of nitrogen for microbial growth. In research settings, the use of chemically defined media is paramount for reproducibility and understanding the specific nutritional requirements of microorganisms. Ammonium glutamate offers both a reduced nitrogen source (ammonium) and an organic nitrogen source (glutamate), which can be readily assimilated by a wide range of bacteria and fungi. thegoodscentscompany.com

The formulation of culture media often involves a careful balance of carbon and nitrogen sources to optimize growth or the production of specific metabolites. For instance, in the production of L-glutamic acid by Brevibacterium strains, various nitrogen sources are tested, with ammonium salts often being preferred. researchgate.net Mineral Modified Glutamate Medium, while utilizing sodium glutamate, is supplemented with ammonium chloride to improve gas production in coliform bacteria enumeration, highlighting the synergistic role of glutamate and ammonium in supporting microbial metabolism. himedialabs.com This medium is considered superior to others like MacConkey Broth for initiating faster growth of coliforms and Escherichia coli. himedialabs.com

The use of L-glutamic acid or its salts as a primary nitrogen source has been documented in the culture of various microorganisms. For example, L-glutamic acid has been used as a nitrogen source for the fungus Aspergillus fumigatus for the production of fumagillin. mpbio.com Similarly, the cyanobacterium Nostoc muscorum demonstrates the ability to uptake and utilize ammonium and glutamate. thegoodscentscompany.com In industrial microbiology, Corynebacterium glutamicum is a key organism used for the large-scale production of amino acids like L-glutamate and L-lysine, where ammonium assimilation is a central metabolic process. oup.comnih.gov

The advantage of using a defined nitrogen source like ammonium glutamate lies in the ability to control and study nitrogen metabolism precisely. It allows researchers to investigate the regulatory networks that govern nitrogen assimilation, such as the Ntr system in E. coli, which controls the expression of genes for amino acid transport and catabolism. nih.gov By providing a known quantity of nitrogen in a specific form, researchers can eliminate the variability associated with complex, undefined nitrogen sources like yeast extract or peptone, leading to more consistent and interpretable experimental outcomes.

Table 1: Example Components of a Mineral Modified Glutamate Medium This table illustrates the composition of a medium using glutamate as a key component, supplemented with other nutrients to support microbial growth. The original medium uses sodium glutamate, and is often supplemented with ammonium chloride. himedialabs.com

ComponentFunction
Sodium GlutamatePrimary amino acid source
LactoseFermentable carbohydrate
Dipotassium phosphate (B84403)Buffering agent
Sodium formate (B1220265)Nutrient
L-CystineAmino acid source
L-Aspartic acidAmino acid source
L-ArginineAmino acid source
ThiamineVitamin
Nicotinic acidVitamin
Pantothenic acidVitamin
Magnesium sulphateSalt/ion source
Ferric ammonium citrateIron source
Calcium chlorideSalt/ion source
Bromocresol purplepH indicator
Ammonium chlorideSupplementary nitrogen source

Investigating Microbial Stress Responses and Adaptation Mechanisms in the Presence of Varying Ammonium Glutamate Concentrations

Microorganisms exhibit a range of stress responses and adaptation mechanisms when exposed to varying concentrations of ammonium and glutamate. High concentrations of ammonium, in particular, can be inhibitory or even toxic to many microbes, leading to osmotic stress, intracellular pH imbalance, and potassium deficiency. nih.gov Conversely, nitrogen limitation triggers a distinct set of survival strategies. nih.gov The study of these responses is critical for optimizing industrial fermentation processes and understanding microbial ecology.

Response to High Ammonium Concentrations: When faced with elevated ammonia (B1221849) levels, a common stressor in environments like biogas reactors, microbes employ several adaptive strategies. nih.gov One key mechanism is the maintenance of osmotic balance through the synthesis and transport of osmoprotectants, which include amino acids like glutamine and glutamate. nih.gov Research on anaerobic digestion communities subjected to ammonia shock has shown the upregulation of genes involved in the biosynthesis of these compounds. nih.gov

Furthermore, microbes can adapt to gradually increasing levels of ammonium. Studies have shown that anaerobic digestion microbiomes can endure up to 20 g of NH4+ N/L if allowed to adapt slowly over time. acs.org This adaptation involves the selection of ammonia-tolerant strains and potentially mutations that alter the structure or activity of proteins involved in stress response. nih.gov For example, in Corynebacterium glutamicum, the transport and assimilation of ammonium are tightly regulated processes, essential for its use in the industrial production of glutamate. oup.com

Response to Nitrogen Limitation: Under nitrogen-limiting conditions, where ammonium and glutamate are scarce, microorganisms activate complex regulatory networks to scavenge available nitrogen and reconfigure their metabolism. In Corynebacterium glutamicum, ammonium limitation leads to significant changes in the expression of genes related to transport proteins, nitrogen assimilation pathways, and amino acid biosynthesis. nih.gov Similarly, in the microalga Nannochloropsis, nitrogen deprivation upregulates genes responsible for assimilating any available ammonium and for recycling intracellular nitrogen from degradative processes. wikipedia.org Glutamate metabolism plays a central role in these stress responses. nih.gov The glutamate decarboxylase (GAD) system, for instance, helps maintain intracellular pH homeostasis during acid stress by consuming protons in a reaction that converts glutamate to γ-aminobutyrate (GABA). nih.gov

The concentration of the nitrogen source can significantly influence metabolic output. Research on Brevibacterium sp. demonstrated that the concentration of ammonium sulphate as the nitrogen source had a direct impact on the yield and productivity of glutamic acid. This highlights the importance of optimizing nitrogen levels in industrial biotechnology. researchgate.net

Table 2: Effect of Ammonium Sulphate Concentration on L-Glutamic Acid Production by Brevibacterium sp. This table, adapted from research findings, shows how varying the concentration of a nitrogen source (ammonium sulphate) affects key production parameters in fermentation. researchgate.net

Ammonium Sulphate Concentration (%)Glutamic Acid Yield (g/g)Volumetric Productivity (g/L.h)
10.481.81
20.612.10
30.511.84
50.411.43

L Glutamic Acid Ammonium Salt in Plant Metabolism and Agricultural Sciences Research

Plant Nitrogen Assimilation and Translocation Systems

L-Glutamic acid, particularly when derived from the assimilation of ammonium (B1175870), occupies a central and critical position in the nitrogen metabolism of plants. oup.com It is the nexus connecting inorganic nitrogen uptake to the vast array of organic nitrogenous compounds essential for plant life. The processes of assimilation and subsequent movement of this key amino acid are fundamental to plant growth and productivity.

Plants absorb nitrogen from the soil primarily as nitrate (B79036) and ammonium. tulane.edu Ammonium (NH₄⁺) is an energetically favorable nitrogen source because it is already in a reduced state, unlike nitrate which requires energy-intensive reduction before it can be assimilated. oup.com The uptake of ammonium into root cells is primarily mediated by high-affinity Ammonium Transporters (AMTs), which are crucial when external ammonium concentrations are low (less than 1 mM). nih.gov However, high concentrations of ammonium can be toxic to plants, leading to growth inhibition. nih.gov

To prevent toxicity, ammonium taken up by the roots is rapidly assimilated into amino acids. oup.com This assimilation occurs predominantly in the roots, where ammonium is combined with glutamate (B1630785) to form glutamine, a reaction catalyzed by Glutamine Synthetase (GS). oup.comoup.com Subsequently, Glutamate Synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. oup.comoup.com This two-step process is known as the GS/GOGAT cycle, the primary pathway for ammonium assimilation in plants. nih.gov

Once assimilated into glutamate and other amino acids in the roots, the organic nitrogen is transported to the growing shoots and other sink tissues. oup.com Research using ¹³N-labeled ammonium has shown that this root-to-shoot translocation is remarkably rapid, with nitrogen detected in shoot tissues in under two minutes, highlighting an efficient transport system. oup.com This translocation ensures that the nitrogen required for the synthesis of proteins, nucleic acids, and other vital molecules is delivered throughout the plant.

Glutamate synthesized from ammonium serves as the foundational molecule for the production of a wide range of other amino acids. nih.govnih.gov It acts as the principal amino group donor in transamination reactions, where enzymes called aminotransferases transfer its α-amino group to various carbon skeletons (keto-acids). oup.com This process gives rise to other proteinogenic amino acids, such as aspartate, alanine (B10760859), and serine. mdpi.com

Furthermore, the carbon skeleton and the amino group of glutamate are direct precursors for the synthesis of important amino acids like proline and arginine. oup.comfrontiersin.org Proline, in particular, plays a significant role as an osmoprotectant in stress responses. oup.com Glutamate is also a building block for the antioxidant tripeptide glutathione (B108866), which is critical for mitigating oxidative stress. frontiersin.org As these newly synthesized amino acids are the monomers for protein synthesis, glutamate's role is fundamental to all aspects of plant growth, development, and response to the environment. nih.govfrontiersin.org

Table 1: Key Enzymes in Ammonium Assimilation and Glutamate Metabolism

Enzyme NameAbbreviationFunction in Plant Nitrogen MetabolismSource(s)
Glutamine SynthetaseGSCatalyzes the ATP-dependent incorporation of ammonium into glutamate to form glutamine. This is a critical step in primary nitrogen assimilation. oup.comoup.com oup.comoup.com
Glutamate SynthaseGOGATTransfers the amide group from glutamine to 2-oxoglutarate, producing two molecules of glutamate. Works in concert with GS. oup.comnih.gov oup.comnih.gov
Glutamate DehydrogenaseGDHCan catalyze the reversible amination of 2-oxoglutarate to form glutamate. It may play a role in glutamate homeostasis, especially under carbon-limiting conditions. oup.comnih.gov oup.comnih.gov
Aminotransferases-A diverse group of enzymes that transfer the amino group from glutamate to various keto-acids, synthesizing a wide range of other amino acids. oup.com oup.com

Influence on Plant Growth, Development, and Abiotic Stress Tolerance

Nitrogen Use Efficiency (NUE) is a critical metric in sustainable agriculture, representing the proportion of applied nitrogen that is converted into crop yield or biomass. frontiersin.orgfrontiersin.org Globally, it is estimated that crops often use less than 50% of applied nitrogen fertilizers, with the excess contributing to environmental pollution. frontiersin.orgresearchgate.net

Recent research has explored the use of biostimulants containing L-amino acids, such as glutamic acid, to improve NUE. nih.gov These products aim to enhance key physiological processes, including nutrient assimilation and photosynthesis. nih.gov A study on lettuce plants demonstrated that the application of L-α-amino acid-based biostimulants led to increased biomass production, higher concentrations of nitrate and total nitrogen in tissues, and improved NUE parameters. nih.gov These benefits were observed even when plants were subjected to deficient nitrogen fertilization, suggesting that such supplementation can help optimize plant productivity and reduce the reliance on synthetic fertilizers. nih.gov

Drought stress is a major factor limiting crop production worldwide. wordpress.com One of the key mechanisms plants use to cope with water deficit is osmotic adjustment, which involves the accumulation of solutes, known as osmolytes, to maintain cell turgor and water uptake. researchgate.netresearchgate.net

Glutamate plays a crucial role in this process as the direct precursor to proline, a major osmolyte that accumulates in response to various abiotic stresses, including drought and salinity. oup.comresearchgate.net The accumulation of proline helps stabilize cellular structures and detoxify reactive oxygen species. nih.gov Studies have shown that the exogenous application of glutamic acid can bolster drought resistance. For instance, research on lettuce subjected to water deprivation found that glutamic acid treatment had positive effects on proline content. nih.gov Similarly, in soybean plants under drought stress, foliar application of L-glutamic acid was found to increase relative water content and the dry matter of leaves and roots. mdpi.com

Photosynthesis is the cornerstone of plant biomass production, and its efficiency is tightly linked to the plant's nitrogen status. Glutamate is fundamentally important for photosynthesis as it is a direct precursor for the synthesis of chlorophyll (B73375), the primary pigment that captures light energy. oup.comfrontiersin.org

Numerous studies have demonstrated the positive impact of glutamic acid application on chlorophyll content and photosynthetic activity. mdpi.comnih.gov This is because nitrogen is a core component of both chlorophyll and key photosynthetic enzymes, most notably Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). oup.commdpi.com Research on rice plants under arsenic stress showed that applying L-glutamic acid protected photosynthetic functions and enhanced growth by boosting nitrogen assimilation and antioxidant capacity. nih.gov In another study, foliar application of a glutamic acid solution on hawthorn plants positively affected chlorophyll content and chlorophyll fluorescence parameters, which are indicators of photosynthetic efficiency. nih.gov

Table 2: Selected Research Findings on L-Glutamic Acid Application in Plants

Plant SpeciesStress ConditionParameter MeasuredObserved Effect of Glutamic Acid ApplicationSource(s)
Lettuce (Lactuca sativa)Water StressProline ContentShowed slightly positive effects on proline content, contributing to stress response. nih.gov
Soybean (Glycine max)Drought StressRelative Water Content, Dry Matter ProductionIncreased relative water content and dry matter of leaves and roots. mdpi.com
Rice (Oryza sativa)Arsenic StressPhotosynthesis, Gas Exchange, GrowthReduced the effects of stress on gas exchange and PSII activity, enhancing growth. nih.gov nih.gov
Hawthorn (Crataegus sp.)Normal ConditionsChlorophyll Content, PhotosynthesisPositively affected chlorophyll content and chlorophyll a fluorescence parameters. nih.gov

Horticultural and Agronomic Research on Plant Nutrient Management Strategies (Focus on academic principles)

L-Glutamic acid, a central amino acid in plant metabolism, plays a pivotal role in nitrogen assimilation and the synthesis of other essential amino acids. mdpi.comoup.com Beyond its fundamental endogenous functions, research has increasingly focused on the exogenous application of L-glutamic acid to modulate plant physiological responses, particularly under stress conditions. Academic studies have demonstrated that external application can significantly influence plant growth, photosynthetic efficiency, and stress tolerance mechanisms. nih.govmdpi.com

When applied exogenously, L-glutamic acid can be directly taken up by plant roots and transported to various tissues, where it acts as a biostimulant. mdpi.com Research indicates that its application can lead to enhanced tolerance against abiotic stressors such as soil salinity, heavy metal toxicity, and adverse temperatures. mdpi.comnih.gov For instance, in lentil (Lens culinaris Medik.) seedlings subjected to high salinity, pretreatment with L-glutamic acid mitigated the negative impacts by improving ion homeostasis and bolstering the antioxidant defense system. nih.govmdpi.com This resulted in reduced oxidative damage, enhanced seedling growth, and higher photosynthetic pigment content. nih.govmdpi.com Similarly, in rice (Oryza sativa L.) grown under arsenic stress, the application of L-glutamic acid led to improved photosynthetic functions, enhanced growth, and lower oxidative stress markers. ksu.edu.sa

The positive physiological effects are often linked to glutamic acid's role as a key nitrogen source and a precursor for chlorophyll synthesis, which directly impacts photosynthetic activity. mdpi.com Studies have shown that its application can increase chlorophyll and carotenoid levels, improve gas exchange parameters, and ultimately boost biomass accumulation in various plant species. nih.govksu.edu.sa For example, research on Helianthus annuus demonstrated increased root length and chlorophyll content when L-glutamic acid was applied to plants under chromium stress. ksu.edu.sa

Table 1: Effects of Exogenous L-Glutamic Acid on Plant Physiological Parameters

Plant SpeciesStress ConditionObserved Physiological EffectsReference(s)
Lentil (Lens culinaris Medik.)Salinity (110 mM NaCl)Improved seedling growth, higher photosynthetic pigment levels, enhanced antioxidant enzyme activity, reduced oxidative damage, and better survival rate. nih.govmdpi.com nih.govmdpi.com
Rice (Oryza sativa L.)Arsenic (50 μM)Enhanced photosynthesis and growth parameters, reduced oxidative stress (lower TBARS and H2O2), and increased carotenoid concentration. ksu.edu.sa ksu.edu.sa
Tomato (Solanum lycopersicum)Salinity StressPromoted plant growth and increased beneficial bacteria population density in the rhizosphere. frontiersin.org frontiersin.org
Chinese Cabbage (Brassica pekinensis)Low-Temperature StressReduced physiological damage by increasing the activity of antioxidant enzymes. mdpi.com mdpi.com
Maize (Zea mays L.)Heat StressHigher survival rate of seedlings treated with glutamic acid. mdpi.com mdpi.com

Interactions with Symbiotic Nitrogen Fixation and Plant-Microbe Dynamics

L-Glutamic acid is a cornerstone molecule not only within the plant itself but also in the intricate communication and nutrient exchange that occurs between plants and soil microbes. oup.comnih.gov Its presence and concentration in the rhizosphere—the soil region directly influenced by root secretions—can significantly shape the microbial community structure and function, including the vital process of symbiotic nitrogen fixation. nih.govnih.gov

Symbiotic nitrogen fixation is a mutualistic relationship where rhizobia bacteria infect the roots of leguminous plants, forming nodules where they convert atmospheric nitrogen (N₂) into ammonia (B1221849), a form the plant can use. pnas.org This process is tightly regulated and involves complex signaling between the plant and the bacteria. pnas.org Glutamate and its derivative, glutamine, are the primary products of ammonia assimilation in the plant. oup.com While direct studies on the exogenous application of L-glutamic acid ammonium salt to enhance symbiotic nitrogen fixation are specific, its central role in nitrogen metabolism suggests a profound influence. The availability of glutamate can affect the nitrogen status of the plant, which in turn regulates the symbiotic relationship to meet the plant's nitrogen demands. pnas.org

Beyond symbiosis with rhizobia, L-glutamic acid has been shown to be a key modulator of the broader plant microbiome. nih.govnih.gov Research demonstrates that the application of L-glutamic acid can act as a prebiotic, selectively promoting the growth of beneficial microorganisms. frontiersin.orgresearchgate.net In studies on both strawberry and tomato plants, treatment with glutamic acid led to a significant increase in the populations of beneficial bacteria such as Streptomyces, Bacillaceae, and Burkholderiaceae in the rhizosphere. nih.govnih.gov This reshaping of the microbial community was directly linked to enhanced plant health and a significant reduction in diseases caused by fungal pathogens like Botrytis and Fusarium. nih.govnih.gov The mechanism appears to be a direct nutritional effect, where L-glutamic acid serves as a readily available carbon and nitrogen source for specific beneficial microbes, allowing them to outcompete pathogens and establish a protective microbiome. nih.gov This suggests that L-glutamic acid acts as a direct link between the plant and its microbial community, allowing the host to engineer its microbiome to improve resilience against both biotic and abiotic stresses. frontiersin.orgnih.gov

Table 2: Influence of L-Glutamic Acid on Plant-Microbe Dynamics

Plant SpeciesKey FindingsAffected MicrobesReference(s)
Strawberry (Fragaria × ananassa)Reshaped microbial community, enriched core beneficial microbe populations, and reduced gray mold disease. nih.govnih.govStreptomyces globisporus nih.govnih.gov
Tomato (Solanum lycopersicum)Increased population density of beneficial bacteria in the rhizosphere, suppressed Fusarium wilt disease, and enhanced tolerance to salinity stress. frontiersin.orgnih.govStreptomyces, Bacillaceae, Burkholderiaceae frontiersin.orgnih.gov

Advanced Analytical Methodologies for L Glutamic Acid Ammonium Salt Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for the analysis of L-glutamic acid, enabling its separation from other closely related compounds and interfering substances present in biological samples, food products, and culture media.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of L-glutamic acid. Due to the polar nature of glutamic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation. helixchrom.com HILIC columns are adept at retaining and separating polar and ionizable compounds like amino acids. helixchrom.com

Method development for L-glutamic acid often involves coupling HPLC with mass spectrometry (LC-MS), which provides highly sensitive and selective detection. helixchrom.com A typical LC-MS method for glutamic acid and related metabolites would utilize a trimodal HILIC column. helixchrom.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve ionization for MS detection. helixchrom.com A gradient elution, where the proportion of the organic solvent is varied over time, is commonly employed to achieve optimal separation of a range of metabolites, including glutamic acid, glutamine, and gamma-aminobutyric acid (GABA). helixchrom.com

For quantification in feed additives and premixtures, a method utilizing an ion-exchange column (IEC) followed by post-column derivatization with ninhydrin (B49086) and visible light detection has been established. europa.eu This method, however, detects L-glutamic acid and its salts as glutamic acid and does not distinguish between enantiomers. europa.eu

It is important to note that while some methods exist for the direct analysis of L-glutamine without derivatization, the analysis of glutamic acid often benefits from derivatization or the use of a highly sensitive detector like a mass spectrometer, as it lacks a strong chromophore for UV detection. researchgate.netakjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of L-glutamic acid, particularly in complex biological samples like brain tissue. nih.govnih.gov Since L-glutamic acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. akjournals.com This process converts the polar amino acid into a more volatile and thermally stable compound suitable for the gas phase separation.

A rapid and selective GC-MS/MS method has been developed for the simultaneous quantification of L-glutamic acid (GA) and γ-aminobutyric acid (GABA) in mouse brain tissue. nih.govnih.gov This method utilizes a hot GC inlet for rapid, online gas-phase derivatization, which significantly reduces sample preparation time. nih.gov The use of low thermal mass (LTM) technology in the GC allows for faster chromatographic runs. nih.gov The method has demonstrated excellent linearity and sensitivity, making it suitable for neurochemical research. nih.govnih.gov

Below is a table summarizing the performance of a validated GC-MS/MS method for L-glutamic acid quantification.

ParameterValueReference
Linearity Range0.5 - 100 µg/mL nih.govnih.gov
Limit of Detection (LOD)100 ng/mL nih.govnih.gov
Derivatization Time< 20 seconds nih.gov
ApplicationMouse Brain Tissue nih.govnih.gov

In metabolomics studies, GC-MS analysis of serum samples also requires derivatization. A common procedure involves a two-step process: first, methoximation to protect carbonyl groups, followed by silylation to increase volatility. nih.gov The resulting derivatized metabolites are then separated and identified based on their retention time and mass spectrum, with identification confirmed by matching against spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.govnist.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide invaluable information on the structure, isotopic composition, and metabolic context of L-glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and for tracing the metabolic fate of L-glutamic acid through isotopic labeling. While isotopes like ¹³C and ¹⁵N are commonly used in protein NMR, ¹⁷O NMR has been shown to be a sensitive probe of structural changes in amino acids, including L-glutamic acid hydrochloride. ox.ac.uk The NMR interaction parameters, such as the isotropic chemical shift (δiso), are highly sensitive to the local chemical environment, including C-O bond lengths. ox.ac.uk

Isotopic labeling is a key strategy in NMR-based metabolic studies. sigmaaldrich.comnih.govsigmaaldrich.com By providing organisms with nutrients enriched in stable isotopes like ¹³C (from [¹³C]-glucose) or ¹⁵N, these heavy isotopes are incorporated into metabolites like L-glutamic acid. sigmaaldrich.comunl.pt This allows researchers to track the flow of atoms through metabolic pathways. For example, in protein NMR, using selectively labeled amino acids or precursors like α-ketoglutarate can help in assigning specific signals in complex spectra and in studying protein structure and dynamics. sigmaaldrich.comunl.pt Reverse labeling, where a mix of unlabeled amino acids is supplied along with a labeled carbon or nitrogen source, can also be used to selectively observe certain residues. sigmaaldrich.com

The following table shows ¹⁷O NMR interaction parameters for the carbonyl oxygens in different forms of glutamic acid hydrochloride, demonstrating the sensitivity of the technique to the local structure.

CompoundIsotropic Chemical Shift (δiso) (ppm)Quadrupole Coupling Constant (χQ) (MHz)Asymmetry Parameter (η)Reference
L-glutamic acid hydrochloride322.08.60.0 ox.ac.uk
D-glutamic acid hydrochloride322.08.60.0 ox.ac.uk
D,L-glutamic acid hydrochloride3208.30.0 ox.ac.uk

Mass Spectrometry (MS) for Metabolomics Profiling and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a cornerstone of metabolomics, enabling the comprehensive profiling and quantification of small molecules like L-glutamic acid from biological systems. youtube.com High-resolution mass spectrometers, such as Orbitrap instruments, can distinguish between molecules with very similar masses, which is crucial in complex biological mixtures. youtube.com

A significant challenge in the accurate quantification of glutamic acid by LC-MS is the potential for in-source cyclization of both glutamine and glutamic acid into pyroglutamic acid (pGlu) within the electrospray ionization (ESI) source. nih.govacs.org This artifact can lead to an underestimation of glutamic acid and an overestimation of pyroglutamic acid. nih.govacs.org Research has shown that this conversion is dependent on MS parameters such as the fragmentor voltage. nih.govacs.org To mitigate this, it is essential to use chromatographic conditions that separate glutamic acid, glutamine, and pyroglutamic acid, and to employ isotopic internal standards to correct for the in-source conversion. nih.govacs.org

In a metabolomics study of COVID-19 patients, GC/MS was used to analyze serum metabolites. nih.gov The study identified increased levels of glutamic acid in these patients, highlighting its role in metabolic disturbances associated with the disease. nih.gov The workflow involved sample extraction, derivatization, GC/MS analysis, and data processing using software to deconvolute and align chromatograms, followed by metabolite identification against a spectral library. nih.gov

The table below outlines key parameters from an LC-MS/MS method developed to address the issue of in-source cyclization.

ParameterDetailReference
Chromatography
ColumnPhenomenex Kinetex C18 XB core–shell nih.govacs.org
Mobile Phase AWater with 0.1% formic acid nih.govacs.org
Mobile Phase BAcetonitrile (ACN) with 0.1% formic acid nih.govacs.org
Mass Spectrometry
InstrumentOrbitrap Elite mass spectrometer nih.govacs.org
IonizationElectrospray Ionization (ESI), Positive Ion Mode nih.govacs.org
Key FindingIn-source conversion of Glu to pGlu is fragmentor voltage-dependent. nih.govacs.org

Enzymatic Assays and Biosensor Development for Specific L-Glutamic Acid Detection

Enzymatic assays and biosensors offer highly specific and often rapid methods for the detection of L-glutamic acid, leveraging the high selectivity of enzymes that act on L-glutamate.

Enzymatic assay kits are commercially available for the quantification of L-glutamate in various samples, including foodstuffs and biological fluids. libios.fr A common principle for these assays involves the enzyme L-glutamate dehydrogenase. researchgate.net In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), this enzyme catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate. researchgate.net The resulting reduced NAD (NADH) can then be used in a subsequent reaction, catalyzed by diaphorase, to reduce a tetrazolium salt (like INT) into a colored formazan (B1609692) product, which can be measured spectrophotometrically. researchgate.net The intensity of the color is directly proportional to the amount of L-glutamic acid in the sample. These assays are highly specific for L-glutamic acid. r-biopharm.com

Another enzymatic approach uses L-glutamate oxidase. nih.gov This enzyme catalyzes the oxidation of L-glutamate, producing α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). nih.govnih.gov The generated H₂O₂ can then be detected, often through a peroxidase-coupled reaction that produces a colored or fluorescent product. nih.gov

Biosensors for L-glutamic acid are typically based on the immobilization of an L-glutamate-specific enzyme, most commonly L-glutamate oxidase, onto an electrode surface. nih.govnih.govmdpi.com These are often amperometric sensors, where the electrical current generated from the oxidation of the H₂O₂ produced by the enzymatic reaction is measured. nih.govethz.chresearchgate.net This current is proportional to the L-glutamate concentration.

Key developments in L-glutamate biosensors include:

First-generation sensors that rely on the detection of the natural co-substrate oxygen or the product hydrogen peroxide. nih.govmdpi.com

Second-generation sensors which use non-physiological electron acceptors (mediators), such as tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ), to shuttle electrons from the enzyme to the electrode, allowing for operation at lower potentials and reducing interference. ethz.chresearchgate.net

Third-generation sensors that aim for direct electron transfer between the enzyme and the electrode, often facilitated by nanomaterials like carbon nanotubes (CNTs). nih.gov

To enhance selectivity and reduce interference from other electroactive species in biological samples (like ascorbic acid), biosensors often incorporate permselective membranes, such as electropolymerized o-phenylenediamine (B120857) or chitosan. nih.govnih.gov

The table below summarizes the performance characteristics of several reported L-glutamate biosensors.

Biosensor TypeEnzymeMediator/PrincipleLimit of Detection (LOD)ApplicationReference
AmperometricL-Glutamate OxidaseElectropolymerized o-phenylenediamine film~0.3 µmol/LBiological Tissues nih.gov
AmperometricL-Glutamate OxidaseTTF-TCNQ paste0.05 mmol/LTomato Foods ethz.chresearchgate.net
Fluorimetric (Microplate Assay)L-Glutamate Oxidase & DehydrogenaseEnzymatic recycling with Amplex RedLow (500x more sensitive than some methods)Dietary Samples akjournals.com

Isotopic Labeling Strategies for Metabolic Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful technique for investigating the intricate pathways and dynamics of biochemical reactions within a biological system. nih.gov This methodology involves the use of stable, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (²H), to tag specific atoms within a molecule. nih.govcreative-proteomics.com By tracking the journey of these labeled atoms through metabolic networks, researchers can gain detailed insights into nutrient utilization, biosynthesis, and energy production. nih.gov For L-glutamic acid research, ¹³C and ¹⁵N are the most prevalently used isotopes, providing a window into its carbon and nitrogen metabolism, respectively.

The core principle of this technique, known as metabolic flux analysis (MFA), is to introduce a labeled substrate (a "tracer") into a biological system and measure the distribution of the isotope in downstream metabolites. nih.gov The resulting labeling patterns, or isotopomer distributions, are determined by the rates (fluxes) of the intracellular reactions. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to detect and quantify these isotopomers. nih.govcambridge.org By applying mathematical models to these labeling patterns, researchers can calculate the rates of metabolic pathways, effectively creating a map of cellular metabolism. nih.govcambridge.org

Carbon-13 (¹³C) Labeling for Carbon Skeleton Tracing

¹³C-based tracers are instrumental in elucidating the pathways of the carbon backbone of L-glutamic acid. Uniformly labeled [U-¹³C]glucose or specifically labeled glucose variants like [1-¹³C]glucose are common tracers. nih.govjneurosci.org Glucose is metabolized through glycolysis to pyruvate (B1213749), which can then enter the tricarboxylic acid (TCA) cycle. Glutamate (B1630785) is directly linked to the TCA cycle through the intermediate α-ketoglutarate. researchgate.net By analyzing the ¹³C patterns in glutamate, scientists can deduce the activity of the TCA cycle and related pathways. cambridge.org

For instance, studies using [1-¹³C]glucose have shown that the resulting ¹³C labeling in glutamate is higher than in glutamine, reflecting the metabolic compartmentation between neurons and glial cells in the brain. jneurosci.org Conversely, when [2-¹³C]acetate is used as a tracer—which is preferentially taken up by astroglia—the incorporation of ¹³C is predominantly seen in glutamine. jneurosci.org This differential labeling has been crucial in establishing the glutamate-glutamine cycle between neurons and astroglia as the primary pathway for replenishing the neurotransmitter glutamate pool. jneurosci.org

The specific positions of ¹³C atoms within the glutamate molecule provide further detail. For example, the ratio of ¹³C enrichment at different carbon positions (e.g., C4 vs. C3) in glutamate is sensitive to anaplerotic fluxes—reactions that replenish TCA cycle intermediates. cambridge.org This detailed analysis allows for the quantification of various metabolic rates.

Table 1: Research Findings from ¹³C Isotopic Labeling Studies

Tracer UsedBiological SystemKey FindingAnalytical MethodReference
[2-¹³C]acetateHuman Brain (in vivo)The glutamate/glutamine cycle is the major pathway for neuronal glutamate repletion (0.32 ± 0.07 μmol/g/min). Astroglial TCA cycle flux accounts for ~14% of brain oxygen consumption.¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy jneurosci.org
[U-¹³C]glucose & [1,2-¹³C]acetateAged Mouse Hippocampal SlicesOxidative glucose metabolism in the TCA cycle was reduced with aging, while the uptake and metabolism of [U-¹³C]glutamate were elevated.Stable Isotope Tracing nih.gov
[1-¹³C]glucoseHuman Brain (in vivo)Allowed for the measurement of the tricarboxylic acid cycle rate in human grey and white matter.¹H-[¹³C] Magnetic Resonance Spectroscopy biorxiv.org
[2-¹³C]glucoseGlioma CellsUsed to trace carbon flux through pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH), revealing how IDH1 mutations alter metabolic pathways.¹³C NMR Spectroscopy researchgate.net

Nitrogen-15 (¹⁵N) Labeling for Amino Group Dynamics

To trace the fate of the amino group of L-glutamic acid, stable isotope labeling with ¹⁵N is employed. nih.gov Tracers such as [¹⁵N]glutamate or [α-¹⁵N]glutamine are introduced to monitor the processes of transamination and deamination, which are central to amino acid metabolism. nih.govnih.govyoutube.com Glutamate plays a pivotal role as a primary nitrogen donor for the synthesis of other non-essential amino acids. youtube.com

Research using [α-¹⁵N]glutamine in human hepatoma cell cultures demonstrated that the labeled glutamine was rapidly converted into glutamate. nih.gov Over a 144-hour period, the ¹⁵N label was subsequently distributed among other amino acids, primarily alanine (B10760859) (50%), proline (28%), and glutamate itself (21%). nih.gov This type of study quantifies the flux of nitrogen from glutamine and glutamate into other metabolic pools.

Similarly, studies in aged mouse hippocampal slices using [¹⁵N]glutamate showed that glutamate nitrogen metabolism was sustained even when energy metabolism was altered, highlighting the robustness of amino acid handling in the aging brain. nih.gov The analysis of ¹⁵N enrichment in various amino acids helps to create a comprehensive picture of nitrogen flow and the interconnectedness of amino acid metabolic pathways. researchgate.net

Table 2: Research Findings from ¹⁵N Isotopic Labeling Studies

Tracer UsedBiological SystemKey FindingAnalytical MethodReference
[α-¹⁵N]glutamineHuman Hepatoma (Hep G2) CellsLabeled glutamine was quickly converted to glutamate. After 144 hours, ¹⁵N was redistributed primarily into alanine (50%), proline (28%), and glutamate (21%).Chemical Reaction Interface Mass Spectrometry (CRIMS) nih.gov
[¹⁵N]glutamateAged Mouse Hippocampal SlicesMetabolism and nitrogen distribution from glutamate were maintained in aged slices, indicating sustained glutamate nitrogen metabolism despite other age-related metabolic changes.Stable Isotope Tracing nih.gov
¹⁵N-labeled mediumChlamydomonas reinhardtiiDemonstrated successful metabolic labeling of free amino acids, with 93.4% to 99% labeling achieved, allowing for protein turnover studies.Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov

By combining data from both ¹³C and ¹⁵N labeling experiments, researchers can construct highly detailed models of L-glutamic acid metabolism, elucidating its central role in linking carbon and nitrogen pathways and its dynamic cycling in various physiological and pathological states.

Synthetic and Biocatalytic Production and Derivatization of L Glutamic Acid Ammonium Salt in Research

Biocatalytic Approaches Utilizing Isolated Enzymes for Glutamate (B1630785) Synthesis

Biocatalytic methods using isolated enzymes offer a powerful alternative to whole-cell fermentation and chemical synthesis for producing L-glutamic acid and its derivatives. These approaches are valued for their high selectivity and ability to operate under mild reaction conditions. Key enzymes involved in the synthesis of L-glutamate include glutamate dehydrogenase (GDH), glutamate synthase (GOGAT), and various transaminases. nih.govyoutube.com

GDH catalyzes the reductive amination of 2-oxoglutarate to L-glutamate using ammonia (B1221849) as the amino donor. nih.gov GOGAT, on the other hand, synthesizes two molecules of L-glutamate from L-glutamine and 2-oxoglutarate. nih.gov Research has focused on characterizing these enzymes from various microbial sources to find those with optimal properties for industrial applications. For example, a study on Bacillus methanolicus characterized a GDH with a low K_m value for ammonium (B1175870), making it efficient for L-glutamate synthesis. nih.gov

Enzyme engineering and the development of enzyme cascades are also prominent research areas. By combining multiple enzymes in a single pot, complex transformations can be achieved. For instance, glutamate mutase has been coupled with L-aspartate-β-decarboxylase to produce L-2-aminobutyric acid from L-glutamate, demonstrating the potential for creating novel biocatalytic routes. acs.org Similarly, research has explored the use of proteases and lipases for the regio-selective synthesis of α-benzyl L-glutamate, an important building block in peptide synthesis. frontiersin.org

The table below provides an overview of different enzymes and biocatalytic systems used for glutamate synthesis and derivatization.

Table 3: Isolated Enzymes in L-Glutamate Synthesis and Derivatization

Enzyme/System Reaction Catalyzed Key Findings Reference
Glutamate Dehydrogenase (GDH) from Bacillus methanolicus 2-oxoglutarate + NH₃ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O Low K_m for ammonium, favoring synthesis over degradation. nih.gov
Glutamate Synthase (GOGAT) from Bacillus methanolicus L-glutamine + 2-oxoglutarate + NAD(P)H → 2 L-glutamate + NAD(P)⁺ Two active GOGATs identified, playing a role in regulating L-glutamate production. nih.gov
Protease (Alcalase) N-Boc L-glutamic acid + Benzyl alcohol → N-Boc-α-benzyl L-glutamate Achieved 81% yield for α-selective esterification. frontiersin.org
Glutamate Mutase & L-Aspartate-β-decarboxylase L-glutamate → (2S,3S)-3-methylaspartate → L-2-Aminobutyric acid Achieved 98.9% conversion of L-glutamate. acs.org

Derivatization Research for Specific Academic Applications

The chemical modification of L-glutamic acid to create specific derivatives is crucial for a wide range of academic research applications. These derivatives serve as tools to probe biological processes, study enzyme mechanisms, and develop new analytical methods.

Synthesis of L-Glutamic Acid Derivatives as Enzyme Substrates for Research (e.g., gamma-glutamyltransferase activity)

Gamma-glutamyltransferase (GGT) is an enzyme involved in glutathione (B108866) metabolism and the transfer of the γ-glutamyl moiety. frontiersin.org To study the activity and specificity of GGT, researchers synthesize various L-glutamic acid derivatives that can act as substrates. A common strategy is to attach a chromogenic or fluorogenic leaving group to the γ-carboxyl group of glutamic acid. When the enzyme cleaves the γ-glutamyl bond, the leaving group is released and can be quantified spectrophotometrically or fluorometrically.

For example, L-γ-glutamyl-p-nitroanilide is a widely used chromogenic substrate for GGT. nih.govnih.gov Research in this area involves the synthesis of novel analogs of this substrate to investigate the enzyme's active site and catalytic mechanism. A study described the synthesis of aza- and oxaglutamyl-p-nitroanilide derivatives and determined their kinetic parameters (K_m and k_cat) with rat kidney GGT, providing insights into the enzyme's catalytic efficiency. nih.gov

The development of these synthetic substrates is essential for high-throughput screening of GGT inhibitors and for diagnosing conditions associated with altered GGT levels. researchgate.net The table below presents examples of L-glutamic acid derivatives synthesized for studying enzyme activity.

Table 4: L-Glutamic Acid Derivatives as Enzyme Substrates

Derivative Target Enzyme Application Reference
L-γ-Glutamyl-p-nitroanilide Gamma-glutamyltransferase (GGT) Chromogenic substrate for measuring GGT activity. nih.govnih.gov
Aza- and Oxaglutamyl-p-nitroanilide analogues Gamma-glutamyltransferase (GGT) Probing the scope and limits of GGT catalytic efficiency. nih.gov

Development of Labeled Compounds for Tracer Studies in Biological Systems

Isotopically labeled L-glutamic acid and its derivatives are indispensable tools for tracer studies in biological systems. These compounds allow researchers to follow the metabolic fate of glutamic acid in cells, tissues, and whole organisms. Common isotopes used for labeling include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and fluorine-18 (B77423) (¹⁸F).

¹³C-labeled glutamine, a precursor to glutamate, has been used in stable isotope labeling studies to trace its contribution to the TCA cycle and other metabolic pathways in immune cells. nih.gov This research has revealed that glutamine is a major fuel source for CD8+ T cells in vivo. nih.gov

For medical imaging applications like Positron Emission Tomography (PET), L-glutamic acid derivatives are labeled with short-lived radioisotopes such as ¹⁸F. (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) is a PET imaging agent used to measure the activity of the system x_c_⁻ transporter, which is often upregulated in cancer cells. nih.gov The synthesis and quality control of such radiolabeled tracers are critical to ensure their safety and efficacy for clinical use. nih.gov Other tracer studies have used bromodeoxyuridine (BrdU) to label mitochondria for tracking their transplantation and incorporation into neurons in models of Parkinson's disease. mdpi.com

The table below lists examples of labeled L-glutamic acid compounds and their applications in biological research.

Table 5: Labeled L-Glutamic Acid Derivatives for Tracer Studies

Labeled Compound Isotope/Label Application Research Area Reference
U-[¹³C]Glutamine ¹³C Tracing glutamine metabolism in T cells in vivo. Immunology, Metabolism nih.gov
(4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) ¹⁸F PET imaging of system x_c_⁻ transporter activity. Oncology, Medical Imaging nih.gov
Domoic Acid-d₆ (Isotopic Tracer) Deuterium (d₆) Internal standard for quantifying domoic acid in urine samples. Toxicology, Analytical Chemistry mdpi.com

Environmental and Ecological Research Pertaining to L Glutamic Acid Ammonium Salt

Role in Terrestrial and Aquatic Nitrogen Cycling in Ecosystems

As a source of both organic (glutamic acid) and inorganic (ammonium) nitrogen, this compound can be readily assimilated by a wide range of organisms, from microorganisms to plants, directly influencing the nitrogen cycle. mdpi.com The nitrogen cycle itself is a complex network of processes including ammonification, nitrification, denitrification, and assimilation, which govern the transformation and availability of nitrogen in ecosystems. mdpi.com

The ammonium (B1175870) (NH₄⁺) component of L-glutamic acid (ammonium salt) serves as a direct substrate for nitrification, the two-step biological oxidation of ammonium to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). nih.gov This process is mediated by distinct groups of microorganisms: ammonia-oxidizing bacteria (AOB) and archaea (AOA) perform the first step, while nitrite-oxidizing bacteria (NOB) carry out the second. frontiersin.orgmdpi.com The availability of ammonium is a primary factor controlling the rate of nitrification in soils. nih.gov The introduction of L-glutamic acid (ammonium salt) can, therefore, stimulate nitrifying populations and increase the rate of nitrate production, assuming other environmental conditions like oxygen availability, temperature, and pH are favorable. frontiersin.org

However, the concentration of ammonium nitrogen is critical, as high levels (above 60 mg/L) can inhibit the nitrification process, particularly the activity of Nitrobacter species which are responsible for the second phase of nitrification. mdpi.com Furthermore, soil salinity, which can be influenced by the introduction of any salt, affects nitrification. frontiersin.orgnotulaebotanicae.ro Studies have shown a significant negative correlation between the rate of nitrification and the degree of soil salinization. aloki.hu Salt stress impacts the microbial communities responsible for nitrification and can lead to ionic imbalances that restrict nitrogen uptake and assimilation processes. frontiersin.orgnotulaebotanicae.ro

Ammonification, the conversion of organic nitrogen into ammonium, is another key process. nih.gov While L-glutamic acid (ammonium salt) already provides ammonium, the glutamic acid component is an organic nitrogen source that can be mineralized by heterotrophic microorganisms into ammonium. This means the compound can contribute to the ammonium pool through both direct dissociation and subsequent microbial decomposition of its amino acid part.

The introduction of L-glutamic acid (ammonium salt) can significantly alter soil nitrogen dynamics and the structure of microbial communities. It provides a readily available source of both ammonium and organic nitrogen, which can lead to an increase in total soil nitrogen content. researchgate.net However, the increased availability of ammonium can also enhance nitrogen loss through ammonia (B1221849) volatilization, a process that is exacerbated by increased soil salinity. aloki.hu

Soil salinity is a major determinant of microbial community composition and activity. copernicus.org High salt concentrations generally reduce microbial diversity and biomass by inducing osmotic stress. copernicus.orgmdpi.com Research indicates that fungi are often more resistant to salt-induced osmotic pressure than bacteria. nih.gov The application of salts can thus shift the fungal-to-bacterial ratio in the soil. Different salt types (e.g., chloride vs. sulfate) also have varying effects on microbial communities and their functions. researchgate.net

The specific impact of L-glutamic acid (ammonium salt) on the microbial community will depend on the existing soil conditions and the concentration at which it is applied. The addition of glutamic acid polymers has been shown to adjust soil microbial community structure. researchgate.net In saline soils, the presence of salt-tolerant plants can shape the root-associated microbial communities, enriching for microbes that may help alleviate salt stress. nih.gov The introduction of L-glutamic acid (ammonium salt) could similarly select for halotolerant (salt-tolerant) microorganisms that are capable of utilizing amino acids and ammonium as nutrient sources. mdpi.com For instance, some halophilic bacteria are known to synthesize L-glutamate as an osmolyte to survive in high-salinity conditions. mdpi.com

Table 1: Effects of Salinity on Soil Microbial Properties

Click to view table
Microbial PropertyEffect of Increased SalinityReference
Bacterial Growth Generally more sensitive to salt exposure than fungal growth. nih.gov
Fungal Growth Generally more resistant to salt exposure than bacterial growth. nih.gov
Microbial Diversity Decreases with increasing salinity due to osmotic stress. copernicus.org
Nitrification Rate Significantly negatively correlated with the degree of salinization. aloki.hu
Ammonia Volatilization Increases with increasing salinity. aloki.hu
Organic N Mineralization Inhibited with the increase of salinity. aloki.hu

Bioremediation Potential of L-Glutamic Acid (Ammonium Salt)-Utilizing Microorganisms in Wastewater Treatment

Bioremediation is a technology that uses microorganisms to neutralize or remove pollutants from contaminated sites, including wastewater. researchgate.netresearchgate.net Microorganisms that can utilize components of L-glutamic acid (ammonium salt) show potential for use in wastewater treatment, particularly for the removal of nitrogenous compounds.

A notable study investigated the effect of L-glutamic acid on ammonium removal from wastewater by the microalga Chlorella vulgaris. nih.gov The research found that adding L-glutamic acid, despite negatively affecting the growth of the algae at higher concentrations, significantly enhanced the rate of ammonium removal from both synthetic ammonium solutions and natural wastewater. nih.gov In a laboratory setting, C. vulgaris cultures treated with 1.5% L-glutamic acid removed 99% of the initial ammonium (169.3 mg/L) within 24 hours, compared to only 70% removal in the control group without L-glutamic acid. nih.gov The study suggested that L-glutamic acid plays a role in the microalgal treatment of wastewater, potentially by influencing the metabolic pathways involved in nitrogen assimilation. nih.gov

Other microorganisms are also key players in wastewater bioremediation. Bacteria from the Bacillus genus, such as Bacillus licheniformis, have been shown to be effective in reducing the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in municipal wastewater. researchgate.net The bacterium Corynebacterium glutamicum, known for its industrial production of glutamic acid, possesses sophisticated mechanisms for ammonium assimilation, which are central to nitrogen metabolism and could be relevant in bioremediation contexts. oup.com These organisms could potentially utilize the glutamic acid and ammonium from the salt for their metabolic processes, thereby removing them from the water.

Table 2: Enhanced Ammonium Removal by Chlorella vulgaris with L-Glutamic Acid

Click to view table
Treatment GroupInitial Ammonium Concentration (mg NH₄⁺-N/L)Ammonium Removal (%) after 24hReference
Control (0% L-Glutamic Acid) 169.370 nih.gov
1.5% L-Glutamic Acid 169.399 nih.gov

Ecological Fate and Transformation of L-Glutamic Acid (Ammonium Salt) in Environmental Systems

Once introduced into the environment, L-glutamic acid (ammonium salt) is expected to dissociate into L-glutamic acid and ammonium ions (NH₄⁺). The ecological fate of the compound is therefore determined by the individual pathways of these two components.

The ammonium ion enters the soil nitrogen cycle, where it can be taken up directly by plants and microorganisms, or undergo nitrification to form nitrates. mdpi.comnih.gov Nitrates are also readily available for plant uptake but are more mobile in soil and can be leached into groundwater.

L-glutamic acid, as a common non-essential amino acid, is readily metabolized by a vast array of organisms and is not expected to persist in the environment. nih.govepa.gov Research on wheat leaves has shown that exogenously supplied glutamic acid is rapidly converted into glutamine, other amino acids, and organic acids. nih.govnih.gov Similarly, microorganisms in soil and water can quickly assimilate and metabolize glutamic acid, using it as a source of carbon and nitrogen. mdpi.com The assimilation of ammonium and its incorporation into glutamine and glutamate (B1630785) is a fundamental pathway in microbial nitrogen metabolism. mdpi.com

According to a technical document from the U.S. Environmental Protection Agency regarding a product containing L-glutamic acid, the compound is absorbed by plants and is characterized by a lack of persistence in the environment. epa.gov The same document suggests that the compound is practically non-toxic to freshwater fish and invertebrates at concentrations up to 100 mg/L. epa.gov This indicates a low potential for bioaccumulation and ecological risk from the glutamic acid component.

Theoretical Frameworks, Computational Modeling, and Future Research Directions

Computational Modeling and Simulation of L-Glutamic Acid (Ammonium Salt) Metabolic Networks

Computational modeling provides a powerful lens for examining the intricate web of reactions that constitute cellular metabolism. By creating mathematical representations of metabolic networks, researchers can simulate the flow of metabolites and predict how the system will respond to various perturbations. plos.org These models are built upon genome-scale reconstructions that aim to include all known metabolic genes, reactions, and metabolites for a given organism. plos.org For networks involving L-glutamic acid and ammonium (B1175870), these models are particularly useful for understanding nitrogen assimilation and amino acid biosynthesis.

Two prominent computational techniques, Flux Balance Analysis (FBA) and kinetic modeling, offer complementary insights into metabolic networks.

Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism by calculating the flow, or flux, of metabolites through a network at a steady state. wikipedia.orgcreative-proteomics.com FBA does not require detailed kinetic parameters; instead, it relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient availability. creative-proteomics.complos.org The core assumption is that cells have evolved to optimize a specific biological objective, most commonly the maximization of biomass production. plos.org FBA has been instrumental in predicting the effects of gene deletions or environmental changes on cellular growth and metabolism. wikipedia.org For example, a genome-scale metabolic model of the ammonia-oxidizing bacterium Nitrosomonas europaea was developed and validated, achieving over 90% accuracy in predicting phenotypes under various growth conditions and demonstrating how the organism's metabolism adapts to different carbon and nitrogen sources. nih.gov Similarly, FBA has been used to construct models of neurotransmitter glutamate (B1630785) metabolism, combining experimental data on glutamate release with known metabolic pathways of its precursors, glucose and glutamine. nih.gov

Kinetic Modeling , in contrast, provides a dynamic view of metabolic processes. This approach uses systems of differential equations based on reaction rate laws, such as Michaelis-Menten kinetics, to describe how metabolite concentrations change over time. nih.gov Kinetic models can capture the non-linear dynamics of metabolic regulation and enzyme-substrate interactions. A kinetic model was developed for the batch fermentation of glucose by Corynebacterium glutamicum to produce L-glutamic acid, providing accurate predictions for biomass growth, substrate consumption, and product formation. researchgate.net Such models are crucial for process optimization in industrial biotechnology and for a deeper understanding of the dynamic regulation of metabolic pathways. researchgate.netwur.nl

While FBA provides a global view of steady-state flux distributions, kinetic models offer detailed, dynamic descriptions of smaller network segments. The choice between them depends on the research question and the availability of detailed kinetic data.

Systems Biology Approaches to Elucidating L-Glutamic Acid (Ammonium Salt) Regulatory Networks

Systems biology seeks to understand the complex interactions within biological systems, including the regulatory networks that control metabolic pathways. In the context of L-glutamic acid and ammonium, this involves deciphering how organisms sense nitrogen availability and adjust their metabolic machinery accordingly.

A key example is the GlnR regulatory network in Actinomycetes. GlnR is a global regulator that controls nitrogen metabolism in response to nitrogen availability. nih.gov In conditions of low ammonium, GlnR upregulates the expression of genes for glutamine synthetase (GS) and glutamate synthase (GOGAT), the key enzymes in the primary ammonium assimilation pathway that interconverts ammonium, glutamate, and glutamine. nih.gov This regulatory network also extends to control aspects of carbon metabolism, phosphate (B84403) metabolism, and antibiotic biosynthesis, highlighting the interconnectedness of cellular processes. nih.gov

In plants, similar regulatory networks exist. Studies in Arabidopsis have shown that organic nitrogen signals, such as glutamate, can regulate a network of genes involved in nitrogen uptake and assimilation. pnas.org For instance, the expression of genes for ammonium transporters can be repressed by organic nitrogen, indicating a feedback mechanism where the products of nitrogen assimilation regulate the initial uptake steps. pnas.org Uncovering these complex regulatory circuits is essential for a complete understanding of nitrogen metabolism.

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Insights

A comprehensive understanding of the role of L-glutamic acid (ammonium salt) requires the integration of data from multiple "omics" levels. This holistic approach combines genomics (the study of an organism's complete set of DNA), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build a multi-layered picture of a biological state. nih.govnih.gov

By integrating these datasets, researchers can move beyond individual components to see the functional consequences of genetic variations, changes in gene expression, and protein abundance on the metabolic profile of the cell. For instance, a multi-omic analysis of glutamate excitotoxicity in primary neuronal cultures integrated transcriptomic and kinomic (a subset of proteomics focusing on kinases) data. nih.gov This revealed that excitotoxic damage activates specific signaling pathways, such as the MAPK/ERK pathway, and provided a more detailed molecular understanding of the neuronal response to excess glutamate. nih.gov

Similarly, an integrative multi-omics framework applied to the metabolic disorder methylmalonic aciduria (MMA) successfully identified the glutathione (B108866) metabolism pathway as being central to the disease's pathogenesis, a finding supported by evidence from the genomic, proteomic, and metabolomic levels. nih.gov This demonstrates the power of multi-omics to uncover disease mechanisms and prioritize molecular pathways for further study. nih.gov

Table 1: Overview of Multi-Omics Technologies

Emerging Research Areas and Unexplored Theoretical Frameworks in L-Glutamic Acid (Ammonium Salt) Studies

The application of theoretical and computational frameworks to the study of L-glutamic acid metabolism continues to evolve, opening up new avenues of research.

Environmental and Bioremediation Applications: Computational models are being used to understand and optimize the role of microorganisms in environmental processes. For example, FBA models of ammonia-oxidizing bacteria can elucidate their metabolic activities in degrading toxic wastewater pollutants. nih.gov Further research into how L-glutamic acid affects ammonium removal by microalgae, such as Chlorella vulgaris, could lead to improved strategies for wastewater treatment. nih.gov

Agricultural Biotechnology: Understanding the metabolic reprogramming in crops under stress is a significant emerging area. Computational metabolomics has been used to show how seaweed extracts, which can contain amino acids, induce metabolic changes in maize, including in amino acid pathways, that enhance drought resistance. mdpi.com Future models could focus on optimizing nitrogen utilization efficiency in crops by manipulating the regulatory networks that govern glutamate and ammonium metabolism.

Neuroscience and Complex Diseases: The integration of multi-omics data provides a powerful framework for unraveling the mechanisms of complex neurological diseases where glutamate excitotoxicity is implicated, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). nih.gov Future research will likely focus on building more sophisticated, dynamic models that integrate signaling pathways with metabolic networks to identify novel therapeutic targets.

Advanced Modeling Techniques: A continuing challenge is the refinement of predictive models. This involves developing new algorithms to better integrate diverse omics data and improving the quality of data from complex samples like soil microbiomes. nih.gov The development of hybrid models that combine the strengths of both FBA and kinetic modeling is an active area of research that promises to provide more accurate and dynamic simulations of cellular metabolism.

Table 2: Chemical Compounds Mentioned

Q & A

Basic: What analytical methods are recommended for quantifying L-Glutamic Acid (ammonium salt) in aqueous solutions?

Methodological Answer:
Quantification can be achieved via:

  • Spectrophotometry : Use the Folin phenol reagent for colorimetric assays, measuring absorbance at 750 nm after reaction with peptide bonds or free amino groups .
  • HPLC : Employ reverse-phase chromatography with UV detection (210–220 nm) and pre-column derivatization using o-phthalaldehyde (OPA) for enhanced sensitivity .
  • Amino Acid Analyzers : Compare retention times against certified standards (e.g., Fujifilm Wako amino acid standards) with ion-exchange chromatography .
    Validation : Cross-check results with gravimetric analysis (drying to constant weight) and verify purity via titration (e.g., acid-base titration for ammonium content) .

Basic: How does pH affect the solubility of L-Glutamic Acid (ammonium salt) in peptide synthesis buffers?

Methodological Answer:

  • Solubility Profile : The compound exhibits pH-dependent solubility due to its zwitterionic nature. At pH 3–4 (near its isoelectric point, pI ~3.2), solubility drops to ~11 g/L in water, but increases in alkaline conditions (pH >7) as the carboxyl groups deprotonate .
  • Buffer Optimization : For peptide synthesis, use ammonium bicarbonate buffers (pH 8–9) to enhance solubility while maintaining compatibility with coupling reagents like HBTU .
    Pitfall : Avoid phosphate buffers at low pH (<5), as they may precipitate magnesium or calcium salts in mixed systems .

Advanced: How can crystallization of L-Glutamic Acid (ammonium salt) derivatives be optimized for X-ray diffraction studies?

Methodological Answer:

  • Controlled Evaporation : Dissolve equimolar L-glutamic acid and metal salts (e.g., MnCl₂) in Millipore water, then evaporate at 25°C under low humidity to grow single crystals .
  • Additives : Introduce 5% (v/v) DMSO to reduce nucleation density and improve crystal size .
  • Characterization : Validate crystal structure via XRD and confirm thermal stability with TGA/DSC (decomposition onset ~220°C) .
    Note : Ammonium counterions may form hydrogen bonds with carboxyl groups, influencing crystal packing .

Advanced: What experimental strategies resolve contradictions in reported solubility data for L-Glutamic Acid (ammonium salt)?

Methodological Answer:

  • Systematic Replication : Repeat solubility tests under documented conditions (e.g., ionic strength, temperature) using standardized buffers (e.g., Tris-HCl vs. ammonium acetate) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation at near-saturation concentrations to detect metastable polymorphs .
  • Cross-Validation : Compare HPLC quantification (dissolved fraction) with gravimetric analysis of undissolved residue .
    Case Study : Discrepancies in solubility at pH 5 may arise from trace divalent cations (e.g., Mg²⁺) forming insoluble complexes .

Advanced: How to design enzymatic assays using L-Glutamic Acid (ammonium salt) as a γ-glutamyl transpeptidase (GGT) substrate?

Methodological Answer:

  • Substrate Preparation : Dissolve L-glutamic acid γ-(3-carboxy-4-nitroanilide) ammonium salt (CAS 63699-78-5) in 50 mM Tris-HCl (pH 8.0) at 5 mM .
  • Kinetic Assay : Monitor absorbance at 405 nm as GGT cleaves the γ-glutamyl bond, releasing 3-carboxy-4-nitroaniline (ε₄₀₅ = 9,600 M⁻¹cm⁻¹) .
  • Inhibition Controls : Include 1 mM serine-borate complex to confirm GGT-specific activity .
    Optimization : Adjust ammonium concentration (≤50 mM) to avoid enzyme inhibition .

Advanced: What mechanistic insights guide the use of L-Glutamic Acid (ammonium salt) in cell-free protein synthesis systems?

Methodological Answer:

  • Energy Regeneration : The ammonium ion stabilizes pH during ATP regeneration, while glutamate serves as a nitrogen source. Use 10–20 mM ammonium glutamate in E. coli lysates .
  • Unnatural Amino Acid Incorporation : Substitute Mg²⁺ with L-glutamic acid hemimagnesium salt to enhance fidelity of non-canonical amino acid insertion (e.g., p-azido-L-phenylalanine) .
  • Yield Optimization : Monitor mRNA-to-protein efficiency via fluorescence (e.g., GFP reporters) and adjust glutamate:ammonium ratios to balance translation and redox balance .

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